2-Isobutoxy-4-methyl-1-nitrobenzene

Descripción general

Descripción

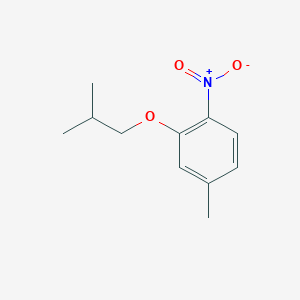

2-Isobutoxy-4-methyl-1-nitrobenzene is a chemical compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 . It is a synthetic compound and does not occur naturally .

Synthesis Analysis

The synthesis of nitro compounds like 2-Isobutoxy-4-methyl-1-nitrobenzene can be achieved through several methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis

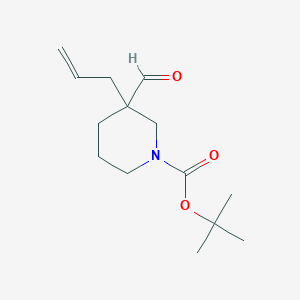

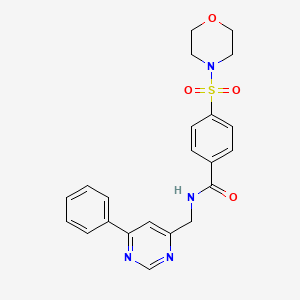

The molecular structure of 2-Isobutoxy-4-methyl-1-nitrobenzene consists of a benzene ring with a nitro group (-NO2), a methyl group (-CH3), and an isobutoxy group (-OC4H9) attached to it . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

Nitro compounds like 2-Isobutoxy-4-methyl-1-nitrobenzene can undergo various chemical reactions. For instance, the nitro group can be reduced to an amine group . Also, nitro compounds can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

2-Isobutoxy-4-methyl-1-nitrobenzene has a predicted density of 1.092±0.06 g/cm3 and a predicted boiling point of 326.1±22.0 °C . Nitro compounds are known to have high dipole moments, which fall between 3.5 D and 4.0 D, depending on the nature of the compound .Aplicaciones Científicas De Investigación

Synthesis of Nitroarenes

Nitro compounds, including 2-Isobutoxy-4-methyl-1-nitrobenzene, are an important class of organic molecules with broad application in organic synthesis . They are used in the direct oxidation of primary amines, which represents an attractive alternative route for their synthesis .

Medicinal Chemistry

Nitroarenes, derived from nitro compounds, are used as building blocks for the synthesis of pharmaceuticals . For example, nitroxoline, nitrofural, nitrofurantoin, and chloramphenicol are all market-available drugs that contain nitro derivatives .

Materials Science

In the field of materials science, nitro compounds are used in the creation of various materials . The specific applications of 2-Isobutoxy-4-methyl-1-nitrobenzene in this field would depend on the properties of the material being synthesized.

Dyes and Perfumes

Nitroarenes are also used in the production of dyes and perfumes . The specific color or scent that 2-Isobutoxy-4-methyl-1-nitrobenzene would contribute to a dye or perfume would depend on the other ingredients used in the formulation.

Environmental Pollutant

1-Chloro-2-methyl-4-nitrobenzene, a compound similar to 2-Isobutoxy-4-methyl-1-nitrobenzene, is known to be a serious environmental pollutant . It is found in industrial wastes and can cause methemoglobinemia in humans and animals .

Biodegradation Studies

Certain bacterial strains, such as the family Comamonadaceae, can utilize 1-chloro-4-nitrobenzene as a sole source of carbon, nitrogen, and energy . Studying the biodegradation pathway of 2-Isobutoxy-4-methyl-1-nitrobenzene could provide valuable insights into environmental remediation strategies .

Mecanismo De Acción

Mode of Action

The compound could interact with its targets through various mechanisms, such as binding to a protein or enzyme, altering its function, or interacting with cell membranes to disrupt their integrity. The presence of functional groups, such as the nitro group in “2-Isobutoxy-4-methyl-1-nitrobenzene”, could influence these interactions .

Biochemical Pathways

The compound could potentially affect various biochemical pathways depending on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could alter the pathway’s function .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on factors such as its size, polarity, and solubility. These properties would influence its bioavailability, or the extent and rate at which it reaches its targets .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from altering cellular function to causing cell death .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propiedades

IUPAC Name |

4-methyl-2-(2-methylpropoxy)-1-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-8(2)7-15-11-6-9(3)4-5-10(11)12(13)14/h4-6,8H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHPWJCEHZPRQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide](/img/structure/B2963863.png)

![7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2963877.png)

![2-(3-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2963878.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2963881.png)

![N-(3,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2963883.png)